Microcin J25 -

Microcin J25

Catalog Number: EVT-245234
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Microcin J25 is synthesized by specific strains of Escherichia coli that harbor plasmids containing the necessary genes for its production. The biosynthetic pathway involves the translation of a larger precursor peptide, typically 58 amino acids long, which undergoes post-translational modifications to yield the active form of Microcin J25. This maturation process is facilitated by specific enzymes that catalyze the formation of the lasso structure characteristic of this peptide .

Classification

Microcin J25 belongs to a class of antimicrobial peptides known as lasso peptides. These peptides are characterized by their unique topological structures, which include a ring formed by an internal lactam bond and a tail that passes through this ring, resembling a lasso. This distinctive configuration not only enhances their stability but also plays a crucial role in their interaction with target proteins within bacterial cells .

Synthesis Analysis

Methods

The synthesis of Microcin J25 involves several key steps:

  1. Gene Cloning: The genes responsible for Microcin J25 production are cloned into suitable plasmid vectors.
  2. Expression: The plasmid is introduced into Escherichia coli strains that can express the peptide.
  3. Purification: Following expression, the peptide is purified from bacterial cultures using techniques such as high-performance liquid chromatography (HPLC).

Technical Details

The purification process typically involves:

  • Cell Lysis: Bacterial cells are lysed to release the intracellular contents.
  • Filtration and Centrifugation: Cell debris is removed through filtration or centrifugation.
  • HPLC: The crude extract is subjected to HPLC to isolate Microcin J25 based on its unique chromatographic properties.

The final product is characterized using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its structure and purity .

Molecular Structure Analysis

Structure

Microcin J25 has a distinctive "threaded lasso" structure. It features:

  • An internal lactam bond between the first amino acid (Glycine) and the eighth amino acid (Glutamic Acid), forming a circular structure.
  • A tail composed of several amino acids that passes through this ring, creating a topologically constrained conformation.

This unique folding pattern is essential for its biological function and stability .

Data

The molecular formula for Microcin J25 is C₁₁H₁₅N₃O₄S, with a molecular weight of approximately 2,445 Da. The sequence of amino acids in Microcin J25 is critical for its activity and includes residues that facilitate binding to RNA polymerase .

Chemical Reactions Analysis

Reactions

Microcin J25 undergoes several biochemical reactions during its maturation process:

  1. Post-translational Modifications: The precursor peptide undergoes enzymatic cleavage and cyclization to form the active lasso structure.
  2. Binding Interactions: Once mature, Microcin J25 binds to bacterial RNA polymerase, inhibiting its function.

Technical Details

The maturation involves two key enzymes—McjB and McjC—that catalyze the formation of the lactam bond and facilitate the folding into the lasso structure. These enzymatic reactions are crucial for converting the linear precursor into its biologically active form .

Mechanism of Action

Process

Microcin J25 exerts its antibacterial effect primarily through:

  1. Binding to RNA Polymerase: The peptide binds within the secondary channel of RNA polymerase.
  2. Inhibition of Transcription: This binding obstructs the enzyme's ability to transcribe DNA into RNA, effectively halting bacterial growth.

Data

Studies have shown that Microcin J25 can completely inhibit transcription at specific concentrations, demonstrating its potency against sensitive bacterial strains . The minimal inhibitory concentration varies depending on the bacterial species but typically falls within low micromolar ranges.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Microcin J25 is typically presented as a white powder when lyophilized.
  • Solubility: It exhibits limited solubility in aqueous solutions but can be dissolved in organic solvents like dimethyl sulfoxide.

Chemical Properties

  • Stability: The lasso structure provides enhanced stability against proteolytic degradation compared to linear peptides.
  • pH Sensitivity: Its activity may vary with pH changes, which can affect binding interactions with target proteins.

Relevant analyses indicate that Microcin J25 maintains its structural integrity under various physiological conditions, making it an effective antimicrobial agent .

Applications

Microcin J25 has significant potential in various scientific applications:

  • Antibacterial Research: Due to its potent inhibitory effects on bacterial transcription, it serves as a model compound for studying antimicrobial mechanisms.
  • Drug Development: Its unique structure and mechanism make it a candidate for developing new antibiotics against resistant bacterial strains.
  • Biotechnology: Researchers are exploring engineered variants of Microcin J25 for enhanced efficacy or specificity in targeting pathogenic bacteria .
Historical Context and Discovery of Microcin J25

Early Characterization as a Plasmid-Encoded Antimicrobial Agent

Microcin J25 (MccJ25) emerged in scientific literature in 1992 as a potent antibacterial agent produced by Escherichia coli strain AY25, isolated from bovine feces. Initial studies identified it as a low-molecular-weight plasmid-encoded peptide exhibiting exceptional activity against Gram-negative pathogens, particularly Salmonella spp. and enterohemorrhagic E. coli (EHEC). The genetic determinants for its production were mapped to a compact 5-kb gene cluster (mcjABCD) on plasmid pTUC100, where:

  • mcjA encodes the 58-amino-acid precursor peptide
  • mcjB and mcjC encode maturation enzymes
  • mcjD encodes an ABC transporter responsible for export and self-immunity [1] [7]

Unlike classical antibiotics, MccJ25 production is tightly regulated by nutrient availability, peaking during stationary phase—an ecological adaptation allowing producer strains to eliminate competitors during resource scarcity. Early purification revealed extreme stability under harsh conditions (boiling, extreme pH, proteases), hinting at an unusual structural architecture [1] [9].

Table 1: Key Early Milestones in Microcin J25 Characterization

YearDiscoverySignificance
1992First isolation from E. coli AY25Identified novel plasmid-encoded antimicrobial against Enterobacteriaceae
1995Genetic cluster (mcjABCD) mapped to plasmid pTUC100Revealed biosynthetic genes and self-protection mechanism
1999Demonstration of RNA polymerase (RNAP) inhibitionElucidated primary mode of action: occlusion of RNAP secondary channel
2002Identification of FhuA receptor-dependent uptakeExplained target cell specificity in Gram-negative bacteria

Identification of the Lasso Peptide Structural Motif

Initial attempts to determine MccJ25's structure yielded conflicting models. Biochemical analyses (mass spectrometry, amino acid composition) confirmed a 21-residue peptide (sequence: G^1G^2H^3P^4V^5S^6Y^7F^8G^9G^10T^11P^12E^13F^14T^15G^16Y^17I^18V^19G^20Y^21^, where ^ denotes cyclization points). NMR data in 1999 suggested a head-to-tail cyclized backbone with a β-hairpin. However, this model couldn't explain the extreme stability or functional data. The breakthrough came in 2003 when two independent groups, utilizing high-resolution NMR and tandem MS, proposed a radically different topology: the lasso peptide [3] [5].

This motif features:

  • An 8-residue macrolactam ring: Formed via an amide bond between the N-terminal Gly1 carboxyl group and the Glu8 side chain carboxylate (γ-glutamyl linkage).
  • A 13-residue C-terminal tail: Threaded through the ring.
  • Steric locks: Bulky side chains (Tyr20, Val19, Ile18) below the ring preventing unthreading [3] [6].

This threaded lasso architecture provided the first coherent explanation for MccJ25's remarkable resistance to thermal denaturation and proteolysis – the ring physically traps the tail.

Evolution of Structural Understanding: From Cyclic Backbone to Threaded Lariat-Protoknot

The initial "lariat" model evolved into the precise threaded lariat-protoknot designation as high-resolution structures and biochemical probing revealed intricate details:

  • Ring Residue Criticality (Residues 1-8): Systematic mutagenesis demonstrated extreme sensitivity of the ring to substitution. For example, mutations at Gly1, Gly2, His3, or Phe8 (especially to larger/branched residues) severely impaired or abolished production. This occurs because ring modifications disrupt the essential biosynthetic cyclization step catalyzed by the McjB/McjC enzyme complex or prevent correct tail threading. The ring also dictates uptake specificity via the FhuA receptor [4] [6].

  • Tail Residue Flexibility vs. Functional Constraints (Residues 9-21): While the tail tolerates more substitutions than the ring, key functional residues were identified:

  • Gly9, Gly10: Critical for maintaining the tight turn positioning the tail correctly within the RNAP secondary channel.
  • Tyr12, Phe13, Thr15: Directly interact with RNAP residues, blocking NTP access (confirmed by co-crystallography). Mutations here impair antibacterial activity despite correct folding.
  • Tyr20, Ile18, Val19: Form the steric lock below the ring essential for structural stability. Tyr20Phe retains activity but Tyr20Ala unfolds [6] [8].

Table 2: Impact of Residue Substitutions on Microcin J25 Function

Residue PositionRoleTolerance to MutationFunctional Consequence of Mutation
Ring (1-8)
Gly1, Gly2, His3Ring formation/Threading gateVery LowLoss of production/incorrect folding
Phe8Ring closure (Glu8 linkage)Very LowLoss of production
Tail (9-21)
Gly9, Gly10Turn conformationLowReduced RNAP inhibition; Altered uptake
Thr11, Pro12Loop flexibilityModerateVariable effects on activity
Phe13, Thr15, Gly16RNAP bindingLowSevere loss of antibacterial activity
Tyr20, Ile18, Val19Steric lock (Structural stability)Tyr20: Very Low; Others: ModerateTyr20Ala: Unthreading; Others: Variable stability loss
  • Structural Plasticity and Engineering Insights: The discovery that the tail region (particularly residues 9-16) is more amenable to mutagenesis opened avenues for bioengineering. Successful examples include:
  • Incorporation of an RGD motif (Arg-Gly-Asp) at positions 9-11 (creating MccJ25(RGDF)GtoK), enabling its use as a tumor-targeting PET imaging probe via integrin αvβ3 binding [3].
  • I13T variant: Exhibits 81% reduced activity against commensal E. coli while retaining potency against Salmonella enterica serovar Enteritidis, demonstrating the potential for engineering pathogen-specific antimicrobials [8].

The evolution from a simple cyclic model to the intricate threaded lariat-protoknot underscores Microcin J25’s role as a paradigm for stable peptide topology. Its structural elucidation resolved early biochemical contradictions and enabled rational engineering efforts exploiting its unique scaffold [1] [3] [6].

Table 3: Microcin J25's Documented Antimicrobial Spectrum

Susceptible GeneraKey Pathogens/SpeciesRelative Sensitivity
EscherichiaETEC (e.g., K88, O149:K91), EHEC (O157:H7), EPEC, EAECHigh (MICs ~0.1–10 nM)
SalmonellaS. enterica serovars (Typhimurium, Enteritidis, Newport)High
ShigellaS. flexneri, S. sonneiModerate
KlebsiellaK. pneumoniae (some strains)Low/Strain-dependent
PseudomonasP. aeruginosa (limited strains)Very Low

Properties

Product Name

Microcin J25

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.